(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
2-Chloro-4-nitrophenyl α-D-maltotrioside is a colorimetric substrate for α-amylases. Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity. 2-Chloro-4-nitrophenyl α-D-maltotrioside has been used to characterize the activity of human pancreatic or salivary amylase.
Brand Name:
Vulcanchem
CAS No.:
118291-90-0
VCID:
VC20874945
InChI:
InChI=1S/C24H34ClNO18/c25-9-3-7(26(38)39)1-2-8(9)24(44-23-20(37)17(34)14(31)11(5-28)41-23)21(18(35)15(32)12(6-29)43-24)42-22-19(36)16(33)13(30)10(4-27)40-22/h1-3,10-23,27-37H,4-6H2/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21-,22-,23-,24-/m1/s1
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula:
C24H34ClNO18
Molecular Weight:
660.0 g/mol
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.: 118291-90-0
Cat. No.: VC20874945
Molecular Formula: C24H34ClNO18
Molecular Weight: 660.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Chloro-4-nitrophenyl α-D-maltotrioside is a colorimetric substrate for α-amylases. Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity. 2-Chloro-4-nitrophenyl α-D-maltotrioside has been used to characterize the activity of human pancreatic or salivary amylase. |
|---|---|
| CAS No. | 118291-90-0 |
| Molecular Formula | C24H34ClNO18 |
| Molecular Weight | 660.0 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C24H34ClNO18/c25-9-3-7(26(38)39)1-2-8(9)24(44-23-20(37)17(34)14(31)11(5-28)41-23)21(18(35)15(32)12(6-29)43-24)42-22-19(36)16(33)13(30)10(4-27)40-22/h1-3,10-23,27-37H,4-6H2/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21-,22-,23-,24-/m1/s1 |
| Standard InChI Key | AQTOSAZILYIEIC-LTCRKWBUSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
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